- An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzeneOrganic Process Research & Development, 2015, 19(6), 618-623,
Cas no 957208-65-0 (4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene)

957208-65-0 structure
Produktname:4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
CAS-Nr.:957208-65-0
MF:C13H14ClF3
MW:262.698473453522
MDL:MFCD17926378
CID:2951310
PubChem ID:53402602
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-氯甲基-1-环戊基-2-三氟甲基苯
- 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
- 4-CHLOROMETHYL-1-CYCLOPENTYL-2-TRIFLUOROMETHYL-BENZENE
- 4-cyclopentyl-3-trifluoromethylbenzyl chloride
- AS06679
- A848554
- 4-(cyclopentyl)-3-(trifluoromethyl)benzyl chloride
- 4-chloromethyl-1-cyclopentyl-2-trifluoromethyl benzene
- 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene (ACI)
- DB-117584
- 957208-65-0
- 4-ChloroMethyl-1-cyclopentyl-2-trifluoroMethylbenzene
- C13H14ClF3
- SCHEMBL932498
- BS-50866
- MFCD17926378
- 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
-
- MDL: MFCD17926378
- Inchi: 1S/C13H14ClF3/c14-8-9-5-6-11(10-3-1-2-4-10)12(7-9)13(15,16)17/h5-7,10H,1-4,8H2
- InChI-Schlüssel: NUFXNFBJDGCADP-UHFFFAOYSA-N
- Lächelt: FC(C1C(C2CCCC2)=CC=C(CCl)C=1)(F)F
Berechnete Eigenschaften
- Genaue Masse: 262.0736126g/mol
- Monoisotopenmasse: 262.0736126g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 246
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topologische Polaroberfläche: 0
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A917738-1g |
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |
957208-65-0 | 95% | 1g |
$50.0 | 2025-02-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD437189-1g |
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |
957208-65-0 | 95% | 1g |
¥239.0 | 2024-04-17 | |
AstaTech | 59642-1/G |
4-CHLOROMETHYL-1-CYCLOPENTYL-2-TRIFLUOROMETHYL-BENZENE |
957208-65-0 | 97% | 1g |
$899 | 2023-09-16 | |
Alichem | A019090218-250mg |
4-Chloromethyl-1-cyclopentyl-2-trifluoromethyl-benzene |
957208-65-0 | 97% | 250mg |
$174.90 | 2023-08-31 | |
Ambeed | A917738-250mg |
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |
957208-65-0 | 95% | 250mg |
$19.0 | 2025-02-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD437189-250mg |
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |
957208-65-0 | 95% | 250mg |
¥90.0 | 2024-04-17 | |
Chemenu | CM388073-5g |
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |
957208-65-0 | 95%+ | 5g |
$209 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00100-5 G |
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |
957208-65-0 | 95% | 5g |
¥ 3,366.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00100-10 G |
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |
957208-65-0 | 95% | 10g |
¥ 5,610.00 | 2021-05-07 | |
Chemenu | CM388073-1g |
4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |
957208-65-0 | 95%+ | 1g |
$51 | 2024-07-18 |
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; rt; 3.5 h, 50 °C; 50 °C → rt; 6 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 4 h, 60 °C
Referenz
- Preparation of azacyclo-alkanecarboxylic acids, their pharmaceutical compositions, their use, and method for therapy, Japan, , ,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders, United States, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 2 h, 50 °C; 50 °C → rt; overnight, rt
Referenz
- Discovery of APD334: Design of a Clinical Stage Functional Antagonist of the Sphingosine-1-phosphate-1 ReceptorACS Medicinal Chemistry Letters, 2014, 5(12), 1313-1317,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 10 - 25 °C; 3.5 h, 50 °C; 6 h, 25 °C
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referenz
- Preparation of (R)-2-[7-[4-cyclopentyl-3-(trifluoromethyl)benzyloxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid as S1P1 receptor modulator, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Thionyl chloride ; -10 °C; 2 - 3 h, < -5 °C; 3 - 4 h, 0 °C; overnight, 0 °C → rt; rt → 5 °C
1.2 Solvents: Water ; 5 - 6 h, 5 °C
1.2 Solvents: Water ; 5 - 6 h, 5 °C
Referenz
- Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 2 h, 50 °C
Referenz
- Preparation of the aromatic ring derivative as immunoregulation agents, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 2 h, 50 °C
Referenz
- Preparation of azetidinecarboxylic acid compounds as as an S1P1 agonists and immunomodulators, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 2 h, 50 °C; 50 °C → rt; overnight, rt
Referenz
- Preparation of (1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives as S1P1 receptor agonists useful in the treatment of autoimmune and inflammatory disorders, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
Referenz
- Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof, United States, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; 1 h, rt
Referenz
- Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity, Japan, , ,
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Raw materials
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Preparation Products
4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Verwandte Literatur
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
957208-65-0 (4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene) Verwandte Produkte
- 1807030-02-9(2-Cyano-4-(difluoromethyl)-3-fluoropyridine-6-sulfonyl chloride)
- 1289059-18-2(1-Methyl-5-nitro-1H-indazole-3-carbaldehyde)
- 2138218-46-7(3-(4-bromothiophen-3-yl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)
- 2171258-99-2((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-phenylacetic acid)
- 1448056-34-5(N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclopropanecarboxamide)
- 1956354-70-3(6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one)
- 1806985-19-2(2-Cyano-6-(difluoromethyl)-4-methoxypyridine-3-methanol)
- 1804002-96-7(Ethyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate)
- 1261470-76-1(5-Fluoro-2-methoxy-3-(perfluorophenyl)pyridine)
- 648439-11-6((6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:957208-65-0)4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene

Reinheit:99%
Menge:25g
Preis ($):472.0
atkchemica
(CAS:957208-65-0)4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung